methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzoate ester group and a sulfonamide linkage, which are known for their diverse applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound targets β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region .
Mode of Action
This compound interacts with its target, β-catenin, by inducing its ubiquitination and proteasomal degradation . This interaction disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in various types of cancers .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway. By promoting the degradation of β-catenin, it prevents the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This action inhibits the transcription of Wnt target genes, which are involved in cell proliferation and survival .
Result of Action
The result of the action of this compound is the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate typically involves a nucleophilic substitution reaction. One common method is to react 4-aminobenzoic acid methyl ester with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as aqueous sodium carbonate. This reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-[(4-propan-2-ylphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12(2)13-6-10-16(11-7-13)23(20,21)18-15-8-4-14(5-9-15)17(19)22-3/h4-12,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNWUQJKDYELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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